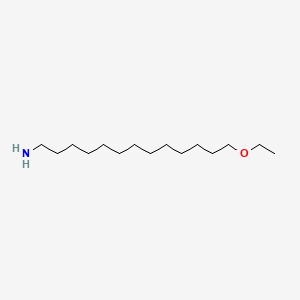
2-Acetoxycrotonaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxycrotonaldehyde is an organic compound with the molecular formula C6H8O3 It is a derivative of crotonaldehyde, featuring an acetoxy group (-OCOCH3) attached to the second carbon of the crotonaldehyde backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Acetoxycrotonaldehyde can be synthesized through the acetylation of crotonaldehyde. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction proceeds as follows: [ \text{CH}_3\text{CH=CHCHO} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{CH=CHCH(OCOCH}_3\text{)} + \text{CH}_3\text{COOH} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetoxycrotonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-acetoxycrotonic acid.
Reduction: Reduction of the carbonyl group can yield 2-acetoxycrotyl alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products:
Oxidation: 2-Acetoxycrotonic acid.
Reduction: 2-Acetoxycrotyl alcohol.
Substitution: Various substituted crotonaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-Acetoxycrotonaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial products.
Mecanismo De Acción
The mechanism of action of 2-acetoxycrotonaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Crotonaldehyde (CH3CH=CHCHO): The parent compound, lacking the acetoxy group.
2-Butenal (CH3CH=CHCHO): An unsaturated aldehyde similar to crotonaldehyde.
Acrolein (CH2=CHCHO): A simpler unsaturated aldehyde with similar reactivity.
Uniqueness: 2-Acetoxycrotonaldehyde is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances its utility in various synthetic applications and provides additional sites for chemical modification.
Propiedades
Fórmula molecular |
C6H8O3 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
[(Z)-1-oxobut-2-en-2-yl] acetate |
InChI |
InChI=1S/C6H8O3/c1-3-6(4-7)9-5(2)8/h3-4H,1-2H3/b6-3- |
Clave InChI |
WJDDIGRHHXHPBE-UTCJRWHESA-N |
SMILES isomérico |
C/C=C(/C=O)\OC(=O)C |
SMILES canónico |
CC=C(C=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)



![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)



![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
